2,5-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
2,5-Dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a dimethoxy-substituted benzene ring linked to a pyridazine-morpholine moiety. The compound’s structure combines a sulfonamide pharmacophore with a pyridazine heterocycle, which is further functionalized by a morpholine group.
Properties
IUPAC Name |
2,5-dimethoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-29-18-7-9-20(30-2)21(15-18)32(27,28)25-17-5-3-16(4-6-17)19-8-10-22(24-23-19)26-11-13-31-14-12-26/h3-10,15,25H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVKKCRSAORIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Coupling with the Benzene Sulfonamide: The final step involves coupling the pyridazine-morpholine intermediate with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,5-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a tool for probing biological systems.
Chemical Biology: The compound serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the morpholine and pyridazine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,5-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide with two analogous sulfonamide derivatives from the literature (compounds 3s and 3t in ), focusing on structural features, synthetic yields, and spectral data.
Key Findings:
Substituent Effects : The 2,5-dimethoxy groups on the benzene ring may reduce steric hindrance compared to the bulkier 3,5-dimethyl-4-methoxy pyridyl group in 3s/3t, possibly improving target engagement.
Morpholine vs. Pyridyl : Morpholine’s oxygen atom could facilitate hydrogen bonding in biological targets, a feature absent in the pyridyl group of 3s/3t .
Methodological Considerations
The structural validation of such compounds relies heavily on crystallographic tools like SHELX. For instance, SHELXL’s robustness in refining small-molecule structures ensures accurate determination of bond lengths and angles, which are critical for comparing electronic effects across similar compounds . Notably, the absence of crystallographic data for the target compound underscores the need for further experimental characterization.
Biological Activity
2,5-Dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has attracted attention in pharmacological research due to its unique structural features, including a sulfonamide group, a morpholine ring, and a pyridazine moiety. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2,5-dimethoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide. Its molecular formula is with a molecular weight of approximately 444.52 g/mol. The structure is characterized by:
| Component | Description |
|---|---|
| Sulfonamide Group | Essential for biological activity |
| Morpholine Ring | Enhances solubility and bioavailability |
| Pyridazine Moiety | Contributes to pharmacological interactions |
The mechanism of action of this compound involves several biochemical interactions:
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with amino acid residues in target proteins.
- π-π Stacking : The aromatic rings can engage in π-π stacking interactions, which are crucial for binding affinity.
- Hydrophobic Interactions : The morpholine and pyridazine rings enhance hydrophobic interactions with lipid membranes or protein pockets.
These interactions can modulate enzyme activity or receptor functions, leading to various biological effects.
Cardiovascular Effects
Research indicates that sulfonamide derivatives can significantly affect cardiovascular parameters. A study evaluating the impact of various benzenesulfonamides on perfusion pressure used an isolated rat heart model. The results showed that certain compounds could decrease perfusion pressure and coronary resistance over time (Table 1) .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 | Moderate decrease |
| 2,5-Dichloro-N-(4-nitrophenyl) | 0.001 | Minor decrease |
| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |
This suggests that this compound may have similar effects due to its structural similarities with other active sulfonamides.
Antitumor Activity
Another area of interest is the antitumor potential of this compound. Preliminary studies have indicated that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This activity may be attributed to their ability to interfere with key signaling pathways involved in tumor growth.
Case Studies
Several case studies have documented the biological activities of related compounds:
- Study on Sulfonamide Derivatives : This study highlighted the cardiovascular effects of various sulfonamides, demonstrating significant reductions in perfusion pressure in isolated heart models .
- Anticancer Research : A series of experiments focused on the cytotoxic effects of pyridazine-containing sulfonamides against breast cancer cell lines showed promising results, suggesting potential for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-dimethoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and what analytical methods validate its purity?
- Methodology : Synthesis typically involves coupling a sulfonyl chloride precursor (e.g., 2,5-dimethoxybenzenesulfonyl chloride) with an amine-containing pyridazine intermediate (e.g., 4-[6-morpholinopyridazin-3-yl]aniline) under nucleophilic substitution conditions. Key steps include:
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Validation : High-resolution mass spectrometry (HRMS) confirms molecular weight, while -/-NMR verifies substituent positions. Purity (>95%) is assessed via HPLC with UV detection at 254 nm .
Q. How is the crystal structure of this compound determined, and which software tools are critical for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE) at low temperature (100 K).
- Refinement : SHELXL (from the SHELX suite) refines atomic coordinates and thermal parameters. Hydrogen atoms are placed geometrically and refined isotropically. Structural validation is performed using PLATON/CHECKCIF to flag outliers (e.g., bond length deviations) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this sulfonamide derivative across different assays?
- Methodology : Contradictions may arise from assay-specific variables (e.g., cell line selectivity, protein binding interference). A systematic approach includes:
- Dose-response profiling : Compare IC values across multiple assays (e.g., enzymatic inhibition vs. cell-based viability).
- Solubility checks : Use dynamic light scattering (DLS) to detect aggregation at high concentrations, which may cause false positives/negatives.
- Off-target screening : Employ proteome-wide affinity assays (e.g., thermal shift profiling) to identify unintended interactions .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?
- Methodology : Focus on peripheral modifications to enhance solubility/metabolic stability:
- Methoxy group replacement : Substitute 2,5-dimethoxy groups with trifluoromethoxy or methylsulfonyl to improve lipophilicity (clogP <3).
- Pyridazine ring modulation : Introduce electron-withdrawing groups (e.g., cyano) to reduce CYP450-mediated oxidation.
- In silico modeling : Use Schrödinger’s QikProp to predict ADME properties (e.g., BBB penetration, plasma protein binding) .
Q. How does the morpholine-pyridazine moiety influence target binding, and can computational docking validate these interactions?
- Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) and docking (AutoDock Vina) clarify binding mechanisms:
- Pharmacophore mapping : The morpholine oxygen forms hydrogen bonds with catalytic residues (e.g., Asp189 in serine proteases).
- Pyridazine π-π stacking : Stabilizes aromatic interactions with hydrophobic pockets (e.g., PARP-1’s NAD-binding site).
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC values for correlation analysis .
Data Analysis & Validation
Q. What statistical approaches are recommended for interpreting dose-dependent toxicity discrepancies in preclinical studies?
- Methodology : Use mixed-effects models (e.g., R’s lme4 package) to account for inter-animal variability.
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.
- Hill slope analysis : Determine if toxicity follows a sigmoidal (cooperative binding) or linear trend.
- Benchmarking : Compare with structurally related sulfonamides (e.g., celecoxib analogs) to contextualize findings .
Q. How can crystallographic data quality be assessed to ensure reliability in structure-based drug design?
- Methodology : Validate SCXRD data using:
- R-factor metrics : R <5% and R-R gap <5% indicate high precision.
- Electron density maps : Continuous density (2F-F map) at 1.0σ confirms atomic placement.
- Twining analysis : Use PLATON’s TWIN law check to detect crystal twinning, which distorts refinement .
Tables for Key Data
| Property | Value/Outcome | Method | Reference |
|---|---|---|---|
| Melting Point | 287.5–293.5°C | Differential Scanning Calorimetry | |
| Aqueous Solubility (pH 7.4) | 12.5 µM | Shake-flask + UV/Vis | |
| LogP (Calculated) | 2.8 | SwissADME | |
| CYP3A4 Inhibition (IC) | 9.3 µM | Fluorescence-based assay |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
